3-cyclohexyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
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Overview
Description
- It is also referred to as 3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine .
- The compound is an off-white solid and is soluble in water.
- Its chemical structure includes a morpholine ring and a sydnone moiety, making it an interesting hybrid compound.
Molsidomine: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
- Industrial production methods may involve optimization of this synthetic pathway for large-scale production.
Molsidomine: can be synthesized through various routes, but one common method involves the reaction of with .
Chemical Reactions Analysis
- Common reagents include hydrogen , reducing agents , and nitric oxide donors .
- Major products include nitric oxide and its derivatives.
Molsidomine: undergoes several reactions:
Scientific Research Applications
Cardiovascular Medicine: acts as a vasodilator by releasing , which relaxes blood vessels and reduces blood pressure.
Antiplatelet Effects: It inhibits platelet aggregation, potentially preventing thrombosis.
Antioxidant Properties: scavenges free radicals.
Neuroprotection: Some studies explore its neuroprotective effects.
Cancer Research: Research investigates its potential in cancer therapy.
Mechanism of Action
- Elevated cGMP relaxes vascular smooth muscles, dilating blood vessels and improving blood flow.
- NO also has antiplatelet and anti-inflammatory effects.
Molsidomine: releases , which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels.
Comparison with Similar Compounds
- Molsidomine stands out due to its unique combination of morpholine and sydnone moieties.
Isosorbide dinitrate: and are similar vasodilators.
Nitroglycerin: also releases NO and has comparable effects.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-cyclohexyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C8H13N3O/c9-8-6-11(10-12-8)7-4-2-1-3-5-7/h6-7,9H,1-5H2 |
InChI Key |
IDBRSHLXQGUCED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[N+]2=CC(=N)O[N-]2 |
Origin of Product |
United States |
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